Methyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Overview
Description
“Methyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate” is a chemical compound with the molecular formula C15H21BO4 . It is often used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound is determined by X-ray diffraction data . The structures were solved by direct methods and refined by the full-matrix least-squares procedure .Physical And Chemical Properties Analysis
This compound is a white to off-white solid at room temperature . Its molecular weight is 294.13 g/mol . It should be stored in a refrigerator .Scientific Research Applications
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Scientific Field: Organic Chemistry and Drug Research
- Application Summary : This compound is a boric acid ester intermediate with benzene rings . It’s often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
- Methods of Application : The compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses .
- Results or Outcomes : The molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction . The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, revealing some physicochemical properties of the compounds .
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Scientific Field: Medicinal Chemistry and Cancer Research
- Application Summary : In the research of drug application, boric acid compounds are often used as enzyme inhibitors or specific ligand drugs which can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .
- Methods of Application : In the research of anticancer drugs, enzymes produced by boric acid compounds had highly reactive oxygen species, which could lead to apoptosis of the HCT116 human colon cancer cell, and can lead to apoptosis and necrosis of HeLa cells in the process of inducing oxidative stress .
- Results or Outcomes : The research group found that these compounds could treat colon cancer effectively . In the report of Al-Ali and Gonzalez-Sarmiento, it was pointed out that a low concentration of boric acid could inhibit the growth of H1299 and COR-L23p lung cancer cells .
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Scientific Field: Drug Synthesis
- Application Summary : This compound is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various drugs.
- Methods of Application : The compound is typically used in the synthesis process of the drug, where it reacts with other compounds to form the desired drug molecule .
- Results or Outcomes : The use of this compound in drug synthesis can lead to the production of effective pharmaceuticals .
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Scientific Field: Material Science
- Application Summary : The compound is used in the synthesis of certain materials .
- Methods of Application : The compound is used in material synthesis processes, where it reacts with other compounds to form the desired material .
- Results or Outcomes : The use of this compound in material synthesis can lead to the production of novel materials with unique properties .
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Scientific Field: Fluorine-Containing Drug Research
- Application Summary : Fluorine-containing compounds are widely used in medicine . Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .
- Methods of Application : The compound is used in the synthesis process of the drug, where it reacts with other compounds to form the desired drug molecule .
- Results or Outcomes : The use of this compound in drug synthesis can lead to the production of effective pharmaceuticals .
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Scientific Field: Boron Neutron Capture Therapy
- Application Summary : Boric acid compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
- Methods of Application : In the research of anticancer drugs, enzymes produced by boric acid compounds had highly reactive oxygen species, which could lead to apoptosis of the HCT116 human colon cancer cell, and can lead to apoptosis and necrosis of HeLa cells in the process of inducing oxidative stress .
- Results or Outcomes : The research group found that these compounds could treat colon cancer effectively . In the report of Al-Ali and Gonzalez-Sarmiento, it was pointed out that a low concentration of boric acid could inhibit the growth of H1299 and COR-L23p lung cancer cells .
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Relevant Papers There are several peer-reviewed papers and technical documents related to this compound available at Sigma-Aldrich . These documents could provide more detailed information about the compound’s properties, synthesis, and applications.
properties
IUPAC Name |
methyl 2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)11-8-10(6-7-12(11)17)9-13(18)19-5/h6-8H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWSFTBHFDGCTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675061 | |
Record name | Methyl [4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate | |
CAS RN |
944317-66-2 | |
Record name | Methyl [4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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